N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicide and Environmental Contamination
Research into sym-triazine-based herbicides, including derivatives of 1,3,5-triazine, has highlighted their application in agriculture and the consequential environmental concerns due to their persistence and potential for contamination. These compounds, including atrazine and ametryn, exhibit specific absorption and emission features that are crucial for understanding their behavior in the environment and their interactions with microbial life capable of transforming these substances. Studies have provided insights into the dechlorination processes facilitated by microbial enzymes, shedding light on the pathways through which these herbicides can be degraded in nature (Oliva et al., 2005); (Mulbry, 1994).
Polyimide Synthesis and Applications
Research on the synthesis of polyimides using triazine-based diamine monomers has opened avenues for developing materials with exceptional solubility, thermal stability, and electrochemical properties. These materials are promising for applications in polymer semiconductors and other high-performance areas due to their enhanced characteristics, which are attributed to the incorporation of benzene or fluorobenzene groups and the triazine ring within the polymer structure (Li et al., 2017).
Green Synthesis and Self-Association
The green synthesis of 2,4-diamino-1,3,5-triazine derivatives, utilizing microwave irradiation, represents an environmentally friendly approach to producing these compounds with reduced solvent use and simplified procedures. The resultant structures, confirmed through NMR spectroscopy and X-ray analysis, exhibit unique self-association properties, forming varied network structures that have implications for material science and nanostructure fabrication (Díaz‐Ortiz et al., 2004).
Soil Contamination and Herbicide Dissipation
The fate of soil-applied herbicides, including triazine derivatives, has been extensively studied to understand their dissipation kinetics and the impact on agricultural and non-agricultural environments. These studies are crucial for developing strategies to mitigate the environmental impact of such herbicides and to inform agricultural practices for sustainable land management (Baer & Calvet, 1999).
Novel Surfactants and Additives
The synthesis of triazine Schiff base-based cationic gemini surfactants has introduced new possibilities for antiwear, antifriction, and anticorrosive additives in industrial applications. These novel compounds exhibit promising properties for enhancing the performance and longevity of materials in challenging environments (Singh et al., 2016).
Properties
IUPAC Name |
2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGYDMDIFMVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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